molecular formula C7H13NO B13495519 (S)-2-Isopropylpyrrolidin-3-one

(S)-2-Isopropylpyrrolidin-3-one

Cat. No.: B13495519
M. Wt: 127.18 g/mol
InChI Key: XNRZTDDFOAYOTG-ZETCQYMHSA-N
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Description

(2S)-2-(propan-2-yl)pyrrolidin-3-one is a chiral compound belonging to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring, which is a cyclic amide. The presence of the chiral center at the second position and the isopropyl group makes this compound unique in its structural and stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(propan-2-yl)pyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino acid derivative with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions.

Industrial Production Methods

Industrial production of (2S)-2-(propan-2-yl)pyrrolidin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(propan-2-yl)pyrrolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(propan-2-yl)pyrrolidin-3-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.

Medicine

In medicine, derivatives of pyrrolidinones are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

Industrially, (2S)-2-(propan-2-yl)pyrrolidin-3-one can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(propan-2-yl)pyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and functional groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(methyl)pyrrolidin-3-one
  • (2S)-2-(ethyl)pyrrolidin-3-one
  • (2S)-2-(butyl)pyrrolidin-3-one

Uniqueness

(2S)-2-(propan-2-yl)pyrrolidin-3-one is unique due to its specific isopropyl group, which influences its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2S)-2-propan-2-ylpyrrolidin-3-one

InChI

InChI=1S/C7H13NO/c1-5(2)7-6(9)3-4-8-7/h5,7-8H,3-4H2,1-2H3/t7-/m0/s1

InChI Key

XNRZTDDFOAYOTG-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)CCN1

Canonical SMILES

CC(C)C1C(=O)CCN1

Origin of Product

United States

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